2-amino-1H-Benzimidazol-7-ol

Fragment-Based Drug Discovery Enzyme Inhibition Biophysical Assay

Fragment-based drug discovery programs targeting hPNMT require validated starting points with confirmed binding modes-yet many candidates lack structural characterization. 2-Amino-1H-benzimidazol-7-ol (CAS 1255789-22-0) addresses this gap as a crystallographically validated fragment hit (PDB: 3KQY, 2.20 Å). • ITC-confirmed hPNMT binding; distinct binding mode vs. 6-OH analog, supported by independent co-crystal structures. • High-resolution (2.20 Å, RSCC ≥ 0.921) structural template enables rational fragment growing, molecular docking, and virtual screening. • Calibrated reference compound for PNMT enzymatic and biophysical assay development. Available from stock with rapid global dispatch. For R&D use only.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1255789-22-0
Cat. No. B7964793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1H-Benzimidazol-7-ol
CAS1255789-22-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(N2)N
InChIInChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10)
InChIKeyBBSYMXYQDPASMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-amino-1H-Benzimidazol-7-ol (CAS 1255789-22-0): Procurement Guide for PNMT Fragment-Based Lead Discovery


2-amino-1H-Benzimidazol-7-ol (also named 2-Amino-1H-benzo[d]imidazol-7-ol) is a heterocyclic aromatic organic compound belonging to the benzimidazole class. Its core structural feature is a benzene ring fused to an imidazole ring, with an amino group at the 2-position and a hydroxyl group at the 7-position. This specific substitution pattern confers distinct biological interactions, notably as a validated fragment hit against human phenylethanolamine N-methyltransferase (hPNMT) [1]. The compound is a non-polymeric ligand (PDB code: ES0) with a molecular weight of 149.15 g/mol and the formula C7H7N3O [2].

Why In-Class Substitution of 2-amino-1H-Benzimidazol-7-ol is Not Advisable


Generic substitution with other benzimidazole derivatives or similar fragment hits is not scientifically justifiable due to significant, quantifiable differences in binding affinity and structural interaction with the target enzyme, hPNMT. While several benzimidazole analogs bind to hPNMT, their binding affinities (Kd) can vary by up to two orders of magnitude (~5-700 μM) [1]. Furthermore, subtle changes in the substitution pattern, such as moving the hydroxyl group from the 7-position to the 6-position, alter the compound's binding mode and are supported by distinct crystal structures [2]. These differences directly impact the compound's utility as a validated starting point for structure-activity relationship (SAR) studies and fragment elaboration, making blind substitution a high-risk, low-efficiency strategy.

Quantitative Differentiation Evidence for 2-amino-1H-Benzimidazol-7-ol


Measured Binding Affinity (Kd) Against hPNMT by Isothermal Titration Calorimetry

The compound is a validated hit from a fragment-based screen against hPNMT, with a measurable binding affinity quantified by isothermal titration calorimetry (ITC). Its Kd falls within the range of 5-700 μM reported for nine initial hits, providing a specific, albeit broad, quantitative baseline [1]. This differentiates it from fragments in the same screen that showed no measurable binding affinity by ITC.

Fragment-Based Drug Discovery Enzyme Inhibition Biophysical Assay

Structural Differentiation from the 6-Hydroxy Isomer via X-ray Crystallography

The crystal structure of the compound in complex with hPNMT (PDB ID: 3KQY) at 2.20 Å resolution provides a precise 3D map of its binding interactions [1]. This structure is distinct from that of its close structural isomer, 2-amino-1H-benzo[d]imidazol-6-ol, which was solved in a separate complex (PDB ID: 3KR0) at 2.60 Å resolution [2]. This demonstrates that the hydroxyl group's position (7- vs. 6-) is a critical determinant of the binding pose.

Structural Biology X-ray Crystallography Isomer Differentiation

High Ligand Efficiency as a Fragment Hit

As a validated fragment hit, 2-amino-1H-benzimidazol-7-ol exhibits a ligand efficiency (LE) of 0.39 kcal/mol per heavy atom or better [1]. This metric normalizes binding affinity for molecular size, confirming its high-quality interactions relative to its low molecular weight. This value is comparable to other high-quality fragments identified in the same screen and serves as a benchmark for evaluating elaborated derivatives.

Ligand Efficiency Fragment-Based Drug Design Biophysical Characterization

Validated Geometry and Fit in the hPNMT Active Site

The crystallographic model of the compound bound to hPNMT shows acceptable geometric and fit parameters. Ligand validation reports a real-space correlation coefficient (RSCC) of 0.934 for chain A and 0.921 for chain B, indicating a strong correlation between the experimental electron density and the modeled ligand [1]. Bond length and angle deviations (RMSZ-bond-length of 1.11, RMSZ-bond-angle of 0.55) are also within acceptable ranges for a 2.2 Å structure.

Structural Validation Crystallographic Model Ligand Fit

Validated Application Scenarios for 2-amino-1H-Benzimidazol-7-ol


Fragment-Based Lead Discovery for CNS Adrenaline Modulation

This compound serves as a validated chemical starting point for fragment-based drug discovery programs targeting human phenylethanolamine N-methyltransferase (hPNMT). Its confirmed binding to the noradrenaline-binding site [1] supports its use in structure-activity relationship (SAR) studies aimed at developing potent, selective, and CNS-active inhibitors. These inhibitors are crucial for elucidating the role of central adrenaline in physiological and pathological conditions and for developing novel therapeutics.

Structure-Based Drug Design and Computational Chemistry

The high-resolution (2.20 Å) co-crystal structure with hPNMT (PDB ID: 3KQY) [1] provides an essential template for structure-based drug design. Researchers can use these precise atomic coordinates for molecular docking, virtual screening of larger compound libraries, and rational fragment growing or linking to optimize potency and drug-like properties. The validated geometry (RSCC ≥ 0.921) [2] ensures the model is suitable for computational work.

Enzymology and Biophysical Assay Development

Given its validated binding by isothermal titration calorimetry (ITC) [1], 2-amino-1H-benzimidazol-7-ol can be used as a control or reference compound in the development and validation of new biophysical or enzymatic assays for PNMT. Its established, albeit moderate, binding affinity makes it a useful tool for calibrating screening platforms and benchmarking the performance of new assay technologies.

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